2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline
Description
Historical Context and Discovery
The historical foundation for understanding 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline begins with the pioneering work of Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles in 1884. These researchers initially classified the heterocycle as azoxime or furo[ab1]diazole, establishing the fundamental synthetic methodology that would later enable the development of more complex derivatives. The discovery represented a significant milestone in heterocyclic chemistry, though the full potential of 1,2,4-oxadiazoles remained largely unexplored for nearly eight decades following their initial synthesis.
The evolution from simple oxadiazole rings to complex derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The heterocycle gained renewed scientific attention in the 1940s when biological activity studies of 1,2,4-oxadiazole derivatives began in earnest, leading to the discovery of the first commercial drug containing this ring system twenty years later. This historical trajectory demonstrates how foundational chemical discoveries can evolve over time to yield increasingly complex and potentially valuable molecular structures.
The development of synthetic methodologies for preparing substituted oxadiazoles has been instrumental in enabling access to compounds like this compound. Traditional approaches based on amidoxime and carboxylic acid derivatives heterocyclization, first proposed by Tiemann and Krüger, have been refined and expanded to accommodate the synthesis of highly functionalized derivatives. The incorporation of sulfur linkages and aromatic substituents represents a natural extension of these classical synthetic approaches, adapted to meet the demands of contemporary medicinal chemistry research.
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-4-2-6-11(13)16-18-15(19-21-16)10-22-14-9-5-3-7-12(14)17/h2-9H,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWKYVTLFMQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CSC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372412 | |
| Record name | 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259252-11-4 | |
| Record name | 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of substituents on the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that the introduction of a methoxyphenyl group enhances its cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antimicrobial Properties
Another important application is its antimicrobial activity. Compounds containing oxadiazole moieties have shown efficacy against a range of bacterial and fungal pathogens. This makes them candidates for developing new antibiotics or antifungal treatments.
Materials Science Applications
Fluorescent Materials
The incorporation of oxadiazole units into polymer matrices has led to the development of fluorescent materials. These materials are useful in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of the compound allow for efficient light emission, making it suitable for these applications.
Agricultural Chemistry Applications
Pesticide Development
The compound's structural characteristics make it a candidate for designing new pesticides. Studies have shown that oxadiazole derivatives can act as effective insecticides and fungicides. The ability to modify the side chains allows for tailoring the activity against specific pests or diseases.
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Anticancer Study
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of various oxadiazole derivatives. The results showed that 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline exhibited a significant reduction in tumor growth in xenograft models. -
Fluorescent Polymer Research
In an investigation reported in Advanced Materials, researchers synthesized a polymer incorporating the oxadiazole derivative, achieving enhanced fluorescence compared to traditional materials. This property was harnessed for OLED applications, demonstrating the compound's versatility in materials science. -
Pesticide Efficacy Trials
A field study assessed the effectiveness of an oxadiazole-based pesticide against common agricultural pests. Results indicated a substantial reduction in pest populations compared to controls, highlighting its potential as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in medicinal applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline can be contextualized by comparing it to analogs with variations in substituents, core rings, or functional groups. Below is a detailed analysis supported by a comparative data table (Table 1) and research findings.
Structural and Functional Variations
Oxadiazole Substituents :
- Target Compound : The 5-position of the oxadiazole is substituted with a 2-methoxyphenyl group, providing electron-donating effects and moderate lipophilicity.
- Analog 1 : 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (C₁₃H₁₁N₃OS) replaces the methoxyphenyl with a thiophene ring, introducing sulfur-based π-π interactions but reducing oxygen-mediated polarity .
- Analog 2 : 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (C₉H₉N₃O) features a simpler methyl group at the 5-position, lowering steric hindrance and molecular weight .
Aniline Modifications: Target Compound: The aniline is linked via a methylthio group at the 2-position.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Biological Activity
The compound 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.37 g/mol
- SMILES Notation : COC1=CC=CC=C1C(=N)N=C2CNC(=O)N=C2S
Antitumor Activity
Research indicates that oxadiazole derivatives exhibit significant antitumor activity. For example, compounds featuring the oxadiazole moiety have shown promising results against various cancer cell lines. In a study assessing the cytotoxicity of several oxadiazole derivatives, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in human cancer cells. The presence of the methoxy group in the phenyl ring has been linked to enhanced cytotoxicity due to increased electron density, which may facilitate interactions with biological targets .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 10 | Apoptosis induction |
| 2 | MCF7 | 15 | Cell cycle arrest |
| 3 | HeLa | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing oxadiazole rings exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, there is emerging evidence suggesting that oxadiazole derivatives can exert anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis for this class of compounds indicates that modifications to the oxadiazole ring and substituents on the phenyl ring significantly influence biological activity. Key observations include:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and biological activity.
- Positioning of Functional Groups : The position of substituents relative to the oxadiazole ring affects potency; para-substituted derivatives often exhibit superior activity compared to ortho or meta substitutions.
Case Studies
- Study on Antitumor Activity : A recent study evaluated several oxadiazole derivatives, including our compound, against a panel of cancer cell lines. Results indicated that compounds with electron-donating groups like methoxy showed lower IC50 values compared to their unsubstituted counterparts .
- Antibacterial Screening : In a screening assay against Gram-positive and Gram-negative bacteria, derivatives similar to the target compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-methanethiol with 2-aminothiophenol under controlled conditions. Key parameters include:
- Solvent choice : Methanol or DMF for solubility and reaction efficiency .
- Light sensitivity : Use foil-covered vessels to prevent photodegradation during synthesis .
- Stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize byproducts.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>95%) and detects degradation products using C18 columns and methanol/water gradients .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the oxadiazole (δ 8.5–9.0 ppm) and aniline (δ 6.5–7.5 ppm) moieties .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 342.1) .
Q. What are the key stability considerations for storing and handling this compound to prevent degradation?
- Methodological Answer :
- Photostability : Store in amber vials at -20°C to mitigate photooxidation, which can cause bathochromic shifts in UV-Vis spectra .
- Hydrolytic stability : Avoid aqueous or humid environments; DFT studies predict susceptibility of the thioether linkage to hydrolysis .
- Long-term storage : Use inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and degradation pathways of this compound?
- Methodological Answer :
- DFT modeling : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Reactivity studies : Simulate hydrolysis pathways (e.g., cleavage of the oxadiazole ring or thioether bond) using solvent continuum models (e.g., PCM for aqueous environments) .
- Validation : Compare computed IR/Raman spectra with experimental data to confirm degradation products .
Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives in biological systems?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxyphenyl or thioaniline groups to assess impact on antimicrobial/antioxidant activity .
- In vitro assays : Test cytotoxicity (MTT assay) and ROS scavenging (DCFH-DA probe) to correlate substituent effects with biological potency .
- Molecular docking : Map interactions with target enzymes (e.g., cytochrome P450) using AutoDock/Vina to rationalize SAR trends .
Q. What experimental approaches are used to assess the environmental impact and biodegradability of aniline-containing compounds?
- Methodological Answer :
- Microbial degradation assays : Incubate with Pseudomonas strains (e.g., YBL2) and monitor degradation via LC-MS; wildtype vs. engineered strains can expand substrate specificity .
- Ecotoxicology : Evaluate acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential using logP values .
- Advanced oxidation processes (AOPs) : Test UV/H2O2 or Fenton reactions to identify breakdown intermediates (e.g., hydroxylated derivatives) .
Q. How can the compound be functionalized through nucleophilic substitution or oxidation to explore its chemical versatility?
- Methodological Answer :
- Nucleophilic substitution : React with amines (e.g., benzylamine) in basic conditions (K2CO3/DMF) to replace the thioether group .
- Oxidation : Use KMnO4/H2SO4 to convert the aniline group to nitro or quinone derivatives, monitored by TLC .
- Bioconjugation : Attach fluorescent probes (e.g., FITC) via the aniline’s primary amine for cellular imaging studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
